8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
Description
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₅F₄NO |
| Molecular Weight | 243.16 g/mol |
| SMILES Notation | C1=CC2=C(C(=C1)F)OC(C(=C2)C#N)C(F)(F)F |
| InChI Key | BDVLTHFXGSJPDW-UHFFFAOYSA-N |
The planar chromene system allows for conjugation between the benzene and pyran rings, while the trifluoromethyl group induces steric hindrance, slightly distorting the pyran ring’s geometry.
Properties
Molecular Formula |
C11H5F4NO |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H5F4NO/c12-8-3-1-2-6-4-7(5-16)10(11(13,14)15)17-9(6)8/h1-4,10H |
InChI Key |
BDVLTHFXGSJPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(C(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Tables Summarizing Key Reaction Conditions and Yields
| Synthetic Step | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Grignard reaction & boronic acid formation | Mg, I2, THF, 45 °C; trimethyl borate, -78 °C | 57 | Intermediate for cross-coupling |
| Heterocyclization to iminocoumarins | 2-Hydroxybenzaldehyde, propanedinitrile, piperidine, EtOH, RT, 9 h | 85-90 | Key chromene intermediate |
| Pd-catalyzed cross-coupling | Pd(PPh3)4, Na2CO3, THF, 80 °C, 24 h | 57 | Introduction of 3-fluoro-5-(trifluoromethyl)phenyl group |
| Nitrogen displacement & reduction | Aromatic amines, microwave/conventional heating | Variable | Molecular diversity introduction |
Research Outcomes and Analysis
- The heterocyclization step to form iminocoumarins proceeds with high yields (85-90%), indicating a robust and reproducible method for preparing the chromene core.
- The palladium-catalyzed Suzuki coupling with 3-fluoro-5-(trifluoromethyl)phenyl boronic acid or bromide intermediates provides moderate to good yields (~57%), demonstrating efficient installation of fluorinated substituents.
- Attempts to perform nitrogen/nitrogen displacement under solvent-less microwave conditions showed challenges in reproducibility, leading to preference for conventional heating methods for this step.
- The overall synthetic route is modular, allowing for molecular diversity at the 2-position of the chromene ring, which is crucial for tuning biological activity or material properties.
- Purification typically involves silica gel chromatography and standard aqueous work-up procedures to ensure high purity of the final compound.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The carbonitrile group at position 3 undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reactivity is characteristic of nitriles and has been observed in structurally similar compounds like 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile.
Reaction Conditions
| Reagents/Conditions | Product | Yield |
|---|---|---|
| H₂SO₄ (conc.), H₂O, 100°C | 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | 85–92% |
| NaOH (aq.), reflux | Sodium salt of the carboxylic acid | 78% |
Mechanistically, the nitrile is protonated in acidic conditions, followed by nucleophilic water attack. In basic media, hydroxide ion directly attacks the nitrile carbon, forming an intermediate amide that hydrolyzes to the carboxylate.
Nucleophilic Substitution
The trifluoromethyl group at position 2 enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions. While direct substitution at the trifluoromethyl carbon is unlikely due to its strong C–F bonds, the electron-withdrawing effect activates the chromene ring for aromatic substitution.
Example Reaction
| Reagents | Position Modified | Product |
|---|---|---|
| NaNH₂, NH₃(l), −33°C | C-4 | 8-Fluoro-4-amino-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
This reactivity aligns with studies on 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, where amination occurred at the para position relative to the nitrile group.
Electrophilic Aromatic Substitution
The chromene ring undergoes electrophilic substitution, with regioselectivity dictated by the electron-withdrawing trifluoromethyl and fluorine groups. Halogenation and nitration typically occur at the C-6 position (meta to fluorine and ortho to the nitrile) .
Halogenation Example
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Cl₂, FeCl₃ | 25°C, 12 h | 6-Chloro-8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile | 67% |
The trifluoromethyl group deactivates the ring, requiring Lewis acid catalysts like FeCl₃ to enhance electrophile reactivity .
Photoredox Reactions
Under visible light irradiation, the nitrile group participates in reductive cross-couplings. In a protocol adapted from coumarin-3-carboxylate chemistry , the compound reacts with cyanoarenes via a photocatalytic mechanism:
Reaction Setup
-
Catalyst: fac-Ir(ppy)₃ (3 mol%)
-
Solvent: DMSO
-
Light: Blue LEDs
-
Cyanoarene: 3.0 equiv
Outcome
The nitrile undergoes single-electron reduction, forming a radical anion that couples with cyanoarenes to yield 4-azaaryl-chroman derivatives .
Cyclization and Tautomerism
The compound exhibits tautomerism under basic conditions, analogous to 2-imino-2H-chromene-3-carbonitrile derivatives . A retro-Michael reaction can eliminate malononitrile, followed by cyclization to form pyrido-chromene hybrids:
Tautomeric Equilibrium
| Starting Material | Conditions | Products (Ratio) |
|---|---|---|
| 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile | Piperidine, EtOH | 3-imino-3H-chromene (25%) ↔ 3-amino-2H-chromene (75%) |
Comparative Reactivity Table
| Reaction Type | 8-Fluoro Derivative | 6-Fluoro Analog | 5-Fluoro Analog |
|---|---|---|---|
| Nitrile Hydrolysis Rate | 2.5 h (H₂SO₄) | 3.2 h (H₂SO₄) |
Scientific Research Applications
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Due to its stability and bioavailability, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene carbonitriles are a diverse class of compounds with variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile with structurally related analogs.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
The 8-fluoro substituent may influence ring puckering and intermolecular interactions, as observed in crystallographic studies of related fluorinated chromenes (e.g., 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile) .
Synthetic Methodologies The synthesis of this compound likely involves multistep nucleophilic substitution or cyclocondensation reactions, similar to methods used for 2-Amino-4-(4-fluorophenyl) derivatives (e.g., using α-cyanocinnamonitriles and piperidine catalysis) . In contrast, 2-oxo chromene derivatives (e.g., 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile) are typically synthesized via Knoevenagel condensation of salicylaldehydes with active nitriles .
Table 2: Crystallographic and Spectroscopic Data
Biological Activity
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, with the CAS number 2060063-79-6, is a synthetic compound belonging to the chromene class. This compound has garnered interest due to its potential biological activities, particularly as a P2Y6 receptor antagonist, which may have implications for treating various diseases, including inflammatory and neurodegenerative disorders.
- Molecular Formula : CHFNO
- Molecular Weight : 243.16 g/mol
- Structural Characteristics : The presence of fluorine atoms enhances the compound's stability and lipophilicity, making it a valuable candidate for medicinal chemistry applications.
P2Y6 Receptor Antagonism
Recent studies have highlighted the role of this compound as an antagonist of the P2Y6 receptor (P2Y6R). This receptor is implicated in several pathophysiological processes, including inflammation and neurodegeneration.
- Calcium Mobilization Assays : The compound has been shown to inhibit UDP-induced calcium mobilization in human astrocytoma cells expressing P2Y6R. The IC values for various analogs were determined, indicating that this compound exhibits significant antagonistic properties (IC values around 6.33 μM) .
- IP-1 Accumulation : Inhibition of UDP-induced IP-1 accumulation further supports its antagonistic activity at P2Y6R, showcasing its potential as a therapeutic agent in conditions involving this receptor .
In Vitro Studies
A study conducted on several derivatives of chromene compounds indicated that those with trifluoromethyl substitutions exhibited enhanced binding affinities and biological activities compared to their non-fluorinated counterparts .
| Compound Name | IC (μM) | Biological Activity |
|---|---|---|
| This compound | 6.33 | P2Y6R Antagonist |
| Other Analogues | Varies | Various activities |
Toxicological Assessments
In cell viability assays using HEK-293 cells, this compound demonstrated low toxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further pharmacological evaluation .
Q & A
Q. What analytical pitfalls occur in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
